tert-Butyl 2-bromopentanoate

Physicochemical property Distillation purification Process chemistry

tert-Butyl 2-bromopentanoate is a brominated aliphatic ester derivative of 2-bromopentanoic acid featuring a sterically demanding tert-butyl ester group. With the molecular formula C₉H₁₇BrO₂ and a predicted boiling point of 205.1 ± 8.0 °C , it serves as a bifunctional building block that combines an electrophilic α-bromo center with an acid-labile protected carboxylic acid handle.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
Cat. No. B8265199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromopentanoate
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)Br
InChIInChI=1S/C9H17BrO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3
InChIKeyHPRPAQRZFMQZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Bromopentanoate (CAS 55424-42-5): Procurement-Relevant Identity and Comparators


tert-Butyl 2-bromopentanoate is a brominated aliphatic ester derivative of 2-bromopentanoic acid featuring a sterically demanding tert-butyl ester group. With the molecular formula C₉H₁₇BrO₂ and a predicted boiling point of 205.1 ± 8.0 °C [1], it serves as a bifunctional building block that combines an electrophilic α-bromo center with an acid-labile protected carboxylic acid handle. Its closest structural analogs include ethyl 2-bromopentanoate (CAS 615-83-8, boiling point 190–192 °C [2]) and methyl 2-bromopentanoate (CAS 19129-92-1, boiling point ~179.4 °C ), which differ only in the ester alkyl group and consequently exhibit distinct reactivity profiles.

Why Methyl or Ethyl 2-Bromopentanoate Cannot Replace tert-Butyl 2-Bromopentanoate in Multi-Step Synthetic Routes


Substituting tert-butyl 2-bromopentanoate with its methyl or ethyl analogs introduces orthogonal deprotection incompatibility: the tert-butyl ester can be chemoselectively cleaved under mild acidic conditions (e.g., aqueous H₃PO₄) while methyl and ethyl esters remain intact [1], enabling carboxylic acid unmasking without disturbing other base-sensitive functionality. Furthermore, the pronounced steric bulk of the tert-butyl group significantly retards alkaline hydrolysis relative to primary alkyl esters [2], altering reaction kinetics and stability profiles across synthetic sequences. These non-trivial reactivity differences mean that casual replacement of the tert-butyl ester with a less hindered analog can lead to premature deprotection, competing hydrolysis, or loss of chemoselectivity.

Quantitative Differentiation Evidence for tert-Butyl 2-Bromopentanoate Relative to Closest Analogs


Boiling Point Elevation Distinguishes tert-Butyl from Methyl and Ethyl Esters

The predicted boiling point of tert-butyl 2-bromopentanoate (205.1 ± 8.0 °C [1]) is approximately 13–15 °C higher than that of the ethyl ester (190–192 °C [2]) and about 26 °C higher than that of the methyl ester (179.4 °C ). This trend reflects the increasing molecular weight and van der Waals surface area imparted by the bulkier ester alkyl group, directly impacting distillation-based purification and solvent removal protocols.

Physicochemical property Distillation purification Process chemistry

Chemoselective Acidic Deprotection of the tert-Butyl Ester in the Presence of Methyl Esters

Aqueous phosphoric acid (85 wt%) enables selective cleavage of tert-butyl esters while leaving methyl and benzyl esters completely intact [1]. The reported protocol achieves high yields and tolerates a range of acid-sensitive protecting groups (e.g., Cbz carbamates, TBDMS ethers). Although this study did not explicitly use tert-butyl 2-bromopentanoate, the chemoselectivity is a class-level property of tert-butyl esters versus primary alkyl esters, meaning the α-bromo functionality does not abolish the orthogonal deprotection behavior.

Protecting group strategy Orthogonal deprotection Green chemistry

Retarded Alkaline Hydrolysis Kinetics Due to Steric Shielding by the tert-Butyl Group

Comparative kinetic studies on symmetrical aliphatic dicarboxylic acid esters demonstrate that tert-butyl esters exhibit a significant deviation in the ratio of first to second saponification rate constants (k₁/k₂) relative to the corresponding methyl and ethyl esters [1]. The alkyl-oxygen fission pathway (BAL1) accessible to tert-butyl esters under alkaline conditions is sterically disfavored compared to the acyl-oxygen fission (BAC2) typical of primary esters, resulting in a measurable reduction in overall hydrolysis rate. For the di-tert-butyl succinate system, the k₁ values in aqueous dioxane were substantially lower than those of the methyl and ethyl congeners.

Hydrolysis kinetics Stability Steric effect

Steric Bulk of tert-Butyl Ester Minimizes Nucleophilic Acyl Substitution Side Reactions

The tertiary butyl ester group introduces significant steric hindrance around the carbonyl carbon, disfavoring nucleophilic attack at the ester moiety [1]. This property is particularly relevant when the α-bromo position is intended to undergo nucleophilic substitution: the bulk of the tert-butyl group helps channel reactivity toward the desired electrophilic site (the α-carbon bearing bromine) rather than the ester carbonyl, reducing competing transesterification or amidation. In contrast, methyl and ethyl esters present less steric shielding, making them more susceptible to undesired acyl substitution during reactions with strong nucleophiles.

Steric hindrance Side reaction suppression Synthetic efficiency

High-Value Application Scenarios Where tert-Butyl 2-Bromopentanoate Outperforms Closest Analogs


Orthogonal Protection in Multi-Step Pharmaceutical Intermediate Synthesis

When a synthetic route requires a carboxylic acid to remain masked through several transformations that employ basic nucleophiles (e.g., amine alkylation, enolate chemistry) and then be liberated under mild, non-racemizing conditions, tert-butyl 2-bromopentanoate provides an ideal bifunctional handle. The bromine atom enables C–C or C–N bond formation at the α-position, while the tert-butyl ester withstands the basic environment and can later be cleaved selectively with aqueous H₃PO₄ without affecting coexisting methyl or benzyl ester protecting groups [1], a critical feature for convergent assembly of complex APIs.

Vacuum Distillation-Based Purification in Kilogram-Scale Process Chemistry

The elevated boiling point of tert-butyl 2-bromopentanoate (205.1 °C predicted [2]) relative to its ethyl (190–192 °C [3]) and methyl (179.4 °C ) analogs provides a wider operational window during fractional vacuum distillation. This facilitates removal of lower-boiling impurities generated during α-bromination or esterification without resorting to chromatographic separation, reducing solvent consumption and improving process mass intensity.

Aqueous Workup-Tolerant Building Block for Base-Sensitive Substrates

Compared to methyl and ethyl 2-bromopentanoates, the tert-butyl ester exhibits markedly slower alkaline hydrolysis [4], enabling aqueous basic workup steps (e.g., bicarbonate washes, dilute NaOH quench) to be performed with minimal ester saponification. This stability advantage is especially valuable when the intermediate is carried through multiple aqueous extractions or when reaction mixtures require prolonged exposure to mildly basic conditions.

Chemoselective α-Alkylation in the Presence of Competing Nucleophilic Sites

The steric bulk of the tert-butyl group shields the ester carbonyl from nucleophilic attack, directing incoming nucleophiles preferentially to the electrophilic α-bromo carbon [5]. This inherent steric control reduces byproducts arising from transesterification or amidation of the ester moiety, improving yield and purity of the desired α-substituted product in reactions employing strong nucleophiles such as organometallic reagents or thiolates.

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